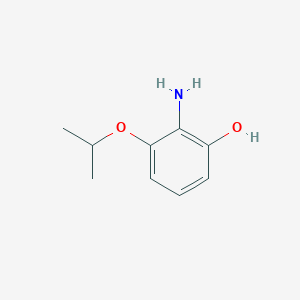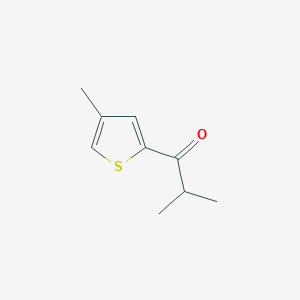
2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one is an organic compound with the molecular formula C₁₀H₁₂OS It is a ketone derivative of thiophene, a sulfur-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts acylation of 4-methylthiophene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
- 1-(4-methylthiophen-2-yl)propan-2-one
- 1- [6-Methyl-2-(phenylamino)-4-pyrimidinyl]-2-propanone
Uniqueness
2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one is unique due to its specific structural features, including the presence of both a ketone and a thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
2-methyl-1-(4-methylthiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C9H12OS/c1-6(2)9(10)8-4-7(3)5-11-8/h4-6H,1-3H3 |
InChIキー |
NKOOVDZGSDBPMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
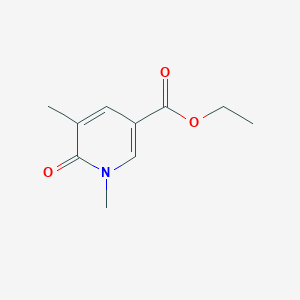

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
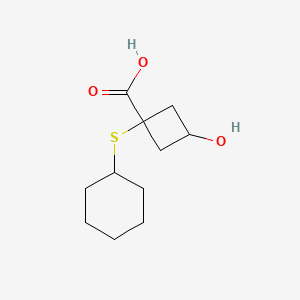
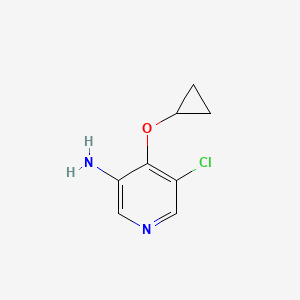
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
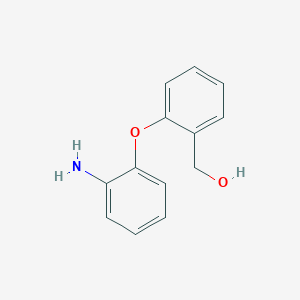
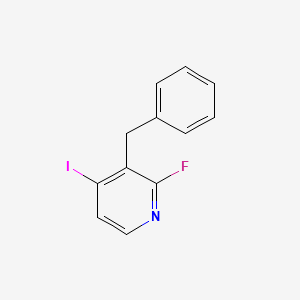
![4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13075280.png)

![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075291.png)
